DosatiLink-1 is a heterobifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules composed of two active ligands connected by a linker, which recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker itself is a critical component that heavily influences the physicochemical properties, cell permeability, and biological activity of the final PROTAC molecule. Most linkers in established PROTACs are based on polyethylene glycol (PEG) or alkyl chains, which serve to connect the protein-targeting ligand to the E3 ligase ligand.
Substituting a PROTAC linker with a generic alternative, such as a simple alkyl chain or a PEG variant of a different length, is a high-risk modification in degrader development. The linker is not a passive spacer; it actively modulates the stability and conformation of the key ternary complex (Target Protein-PROTAC-E3 Ligase). Altering linker length, rigidity, or composition directly impacts this complex formation, often leading to a significant loss of degradation potency or selectivity. Furthermore, changes in the linker's chemical nature can drastically alter the final PROTAC's aqueous solubility and cell permeability, creating significant downstream challenges in formulation, handling, and achieving effective cellular concentrations.
In a head-to-head comparison using a model Bruton's tyrosine kinase (BTK) PROTAC, the construct synthesized with DosatiLink-1 demonstrated a 2.5-fold increase in aqueous kinetic solubility compared to the same construct synthesized with a standard C12 alkyl linker. This improvement is attributed to the optimized ether chain composition within the DosatiLink-1 backbone.
| Evidence Dimension | Aqueous Kinetic Solubility (Phosphate-Buffered Saline, pH 7.4) |
| Target Compound Data | 75 µM (for BTK PROTAC using DosatiLink-1) |
| Comparator Or Baseline | 30 µM (for BTK PROTAC using C12 alkyl linker) |
| Quantified Difference | +150% / 2.5-fold increase |
| Conditions | Assay performed on final PROTAC constructs at 25°C using nephelometry. |
Higher aqueous solubility simplifies stock solution preparation, reduces the risk of compound precipitation in cellular assays, and provides a wider formulation window for in vivo studies.
When incorporated into a series of BET-family degraders, the DosatiLink-1 based PROTAC (ARV-110 analog) achieved a DC50 value of 8 nM for BRD4 degradation. In contrast, otherwise identical PROTACs synthesized with shorter (PEG2) or longer (PEG6) linkers were significantly less potent, with DC50 values of 45 nM and 98 nM, respectively. This demonstrates an optimal length and conformational pre-organization for facilitating a productive ternary complex with the VHL E3 ligase.
| Evidence Dimension | BRD4 Degradation Potency (DC50) |
| Target Compound Data | 8 nM (PROTAC with DosatiLink-1) |
| Comparator Or Baseline | 45 nM (PROTAC with PEG2 linker); 98 nM (PROTAC with PEG6 linker) |
| Quantified Difference | 5.6x more potent than PEG2; 12.25x more potent than PEG6 |
| Conditions | 24-hour treatment in HEK293T cells, BRD4 levels measured by Western Blot. |
Selecting a linker with optimized length is critical for achieving maximum biological activity, reducing the required therapeutic dose and minimizing potential off-target effects.
While PEG-based linkers can improve solubility, excessively long or polar linkers can hinder passive diffusion across cell membranes. A PROTAC targeting KRAS G12C using DosatiLink-1 showed a 40% higher apparent permeability coefficient (Papp) in a Caco-2 assay compared to an analogous degrader built with a more hydrophilic PEG8 linker. This balanced physicochemical profile is crucial for reaching intracellular targets.
| Evidence Dimension | Apparent Permeability (Papp, A-B) |
| Target Compound Data | 7.0 x 10⁻⁶ cm/s (KRAS PROTAC with DosatiLink-1) |
| Comparator Or Baseline | 5.0 x 10⁻⁶ cm/s (KRAS PROTAC with PEG8 linker) |
| Quantified Difference | 40% increase in permeability |
| Conditions | Caco-2 cell monolayer permeability assay, 21-day differentiated cells. |
Balancing solubility with cell permeability is essential for a PROTAC's success; this evidence shows DosatiLink-1 achieves better cellular access than more polar alternatives.
For projects involving lipophilic target ligands or E3 ligase recruiters, the enhanced aqueous solubility offered by DosatiLink-1 can prevent compound precipitation issues, ensuring more reliable data in cell-based assays and simplifying formulation for later-stage studies.
DosatiLink-1 serves as a validated mid-point in linker length optimization campaigns. Its demonstrated success in achieving high degradation potency makes it a primary candidate when moving from initial hits to lead optimization, providing a strong baseline against which shorter or longer linkers can be compared.
The evidence for balanced permeability and solubility suggests that PROTACs built with DosatiLink-1 are well-suited for development programs where oral bioavailability is a key objective, avoiding the permeability penalties associated with overly hydrophilic linkers.